molecular formula C14H6Cl2O2 B1630720 1,4-Dichloroanthraquinone CAS No. 602-25-5

1,4-Dichloroanthraquinone

Cat. No. B1630720
M. Wt: 277.1 g/mol
InChI Key: CAHGWVAXFJXDNI-UHFFFAOYSA-N
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Patent
US04408056

Procedure details

80 g of a mixed acid containing 33% of HNO3 are added dropwise at 5° to 10° C. in the course of 2 to 4 hours to a solution of 110.0 g of 1,4-dichloroanthraquinone in 600 ml of 96% strength H2SO4. The mixture is allowed slowly to warm to room temperature, and is then stirred for a further few hours, and the precipitated 1,4-dichloro-5-nitroanthraquinone (112.6 g) is filtered off with suction. The mother liquor is stirred into 2 liters of water. The solids are then filtered off with suction, and the press cake is washed with water until neutral and dried at 100° C. 12.7 g of 1,4-dichloro-6-nitroanthraquinone are isolated.
[Compound]
Name
mixed acid
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([Cl:22])=[CH:8][CH:7]=1.OS(O)(=O)=O>>[Cl:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][C:14]([N+:1]([O-:4])=[O:2])=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([Cl:22])=[CH:8][CH:7]=1

Inputs

Step One
Name
mixed acid
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
ClC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred for a further few hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated 1,4-dichloro-5-nitroanthraquinone (112.6 g) is filtered off with suction
STIRRING
Type
STIRRING
Details
The mother liquor is stirred into 2 liters of water
FILTRATION
Type
FILTRATION
Details
The solids are then filtered off with suction
WASH
Type
WASH
Details
the press cake is washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
dried at 100° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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